(3-Nitropyridin-2-yl)-m-tolylamine
Description
(3-Nitropyridin-2-yl)-m-tolylamine is an aromatic amine derivative featuring a pyridine ring substituted with a nitro group at the 3-position and linked via an amine group to a meta-methylphenyl (m-tolyl) moiety. For instance, derivatives of 3-nitropyridine, such as diisopropyl 2-(3-nitropyridin-2-yl) malonate, are utilized in cation-directed cyclizations to synthesize azaindolines, highlighting the nitro group’s role in facilitating electrophilic reactivity and directing regioselectivity .
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(3-methylphenyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C12H11N3O2/c1-9-4-2-5-10(8-9)14-12-11(15(16)17)6-3-7-13-12/h2-8H,1H3,(H,13,14) |
InChI Key |
XQYXDWHVXPNULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2,4-Dinitrophenyl)-m-toluidine
- Structural Differences :
- (3-Nitropyridin-2-yl)-m-tolylamine contains a pyridine ring with a single nitro group, whereas N-(2,4-dinitrophenyl)-m-toluidine (C₁₃H₁₁N₃O₄) features a benzene ring with two nitro groups at the 2- and 4-positions.
- The meta-methylphenyl group is common to both, but the aromatic core differs (pyridine vs. benzene).
- Electronic Effects: The pyridine ring in the target compound introduces a nitrogen atom, enhancing electron-withdrawing effects compared to the purely hydrocarbon benzene ring in the dinitrophenyl analog. This difference may influence solubility, basicity, and reactivity in substitution reactions.
3-Chloro-N-phenyl-phthalimide
- Functional Groups :
- Unlike the nitro-pyridinyl group in the target compound, 3-chloro-N-phenyl-phthalimide contains a chloro-substituted phthalimide ring. The phthalimide system is a cyclic imide, offering rigidity and planar geometry, which contrasts with the pyridine-tolylamine structure.
- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides, emphasizing its utility in polymer chemistry. In contrast, this compound’s role in azaindoline synthesis suggests niche applications in medicinal or agrochemical intermediates .
Diphenylamine Analogs (e.g., Tofenamic Acid)
- Structural Similarities: Both compounds share an aromatic amine backbone. However, diphenylamine derivatives like tofenamic acid incorporate carboxylic acid groups, enabling biological activity (e.g., anti-inflammatory properties). The nitro group in this compound may confer electrophilic reactivity absent in non-nitrated diphenylamines, influencing synthetic pathways or metabolic stability .
Data Table: Key Features of Compared Compounds
Research Findings and Implications
- Reactivity : The nitro group in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to chloro or methyl substituents, making it a valuable directing group in heterocyclic syntheses .
- Synthetic Challenges : Purification methods for the target compound, such as flash column chromatography , differ from those for dinitrophenyl analogs, which may require recrystallization due to higher polarity .
- Biological Potential: While diphenylamine analogs exhibit pharmacological activity, the nitro-pyridinyl structure’s electronic profile may limit bioavailability but enhance stability in acidic conditions, suggesting utility in agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
